molecular formula C12H12N4O2 B3840413 N'-(2-furylmethylene)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide

N'-(2-furylmethylene)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide

Cat. No. B3840413
M. Wt: 244.25 g/mol
InChI Key: IIJQKYNJARLBTP-NTUHNPAUSA-N
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Description

Pyrazoles are a class of organic compounds known for their wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . They are characterized by a five-membered aromatic ring with two nitrogen atoms (at positions 1 and 2) and three carbon atoms .


Synthesis Analysis

Pyrazole synthesis has been explored extensively, and researchers generally follow two pathways . Both synthetic routes involve the initial formation of the pyrazole nucleus. In the first procedure, 1-3-dicarbonyl compounds with hydrazines or their 1,3-dielectrophile equivalents react to form two separate C–N bonds, building the pyrazole ring . In the second procedure, the pyrazole ring is derived by forming a C–N and C–C bond by intramolecular [3+2] cycloaddition of 1,3-dipoles with 1,3-dipolarphiles .


Molecular Structure Analysis

Pyrazole derivatives belong to the family of N-heterocyclic compounds, sp2 hybridized and delocalized 6π-electron heteroaromatic ring system with two adjacent nitrogen atoms (1,2-positions) and three carbon atoms . Pyrazole, with its planar structure and without substitution at nitrogen, exists in three possible tautomeric forms .


Chemical Reactions Analysis

Pyrazoles are known as versatile scaffolds in organic synthesis, often used as starting materials for the preparation of more complex heterocyclic systems . Their reactivity may be influenced by their tautomeric and conformational preferences .


Physical And Chemical Properties Analysis

Pyrazoles are a class of compounds known for their diverse physical and chemical properties. These properties can be influenced by factors such as the specific substituents on the pyrazole ring .

Mechanism of Action

The mechanism of action of pyrazole compounds can vary widely depending on their specific structure and the biological target they interact with .

Future Directions

Pyrazoles continue to be a focus of research due to their wide range of biological activities and potential therapeutic applications . Future research will likely continue to explore new synthetic methods for pyrazole derivatives, as well as their potential uses in various fields such as medicinal chemistry and drug discovery .

properties

IUPAC Name

N-[(E)-furan-2-ylmethylideneamino]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O2/c17-12(16-13-7-8-3-2-6-18-8)11-9-4-1-5-10(9)14-15-11/h2-3,6-7H,1,4-5H2,(H,14,15)(H,16,17)/b13-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIJQKYNJARLBTP-NTUHNPAUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)NN=C2C(=O)NN=CC3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C(C1)NN=C2C(=O)N/N=C/C3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(E)-2-furylmethylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N'-(2-furylmethylene)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide
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N'-(2-furylmethylene)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide
Reactant of Route 3
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N'-(2-furylmethylene)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide
Reactant of Route 4
N'-(2-furylmethylene)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide
Reactant of Route 5
N'-(2-furylmethylene)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide
Reactant of Route 6
N'-(2-furylmethylene)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide

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